1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane
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Overview
Description
- The cyclobutyl group is introduced via a substitution reaction.
- Common reagents: cyclobutyl halides and bases like potassium carbonate.
- Reaction conditions: room temperature or mild heating.
Formation of the Diazepane Ring:
- The diazepane ring is formed through a condensation reaction with appropriate amines.
- Common reagents: amines, carbonyl compounds, and acidic or basic catalysts.
- Reaction conditions: reflux in solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
- Using continuous flow reactors to improve reaction efficiency.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane typically involves multiple steps:
-
Formation of the Triazolo[4,3-b]pyridazine Core:
- Starting with a suitable pyridazine derivative, the triazole ring is introduced through a cyclization reaction.
- Common reagents: hydrazine derivatives, aldehydes, and catalysts like acetic acid.
- Reaction conditions: reflux in ethanol or other suitable solvents.
Chemical Reactions Analysis
Types of Reactions: 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvents like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Halides, bases, acids; conditions: solvents like dichloromethane or acetonitrile, room temperature to mild heating.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
- 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane
- This compound
Comparison:
- Uniqueness: The presence of the cyclobutyl group and the specific arrangement of the triazole and diazepane rings make this compound unique.
- Differences: Similar compounds may have different substituents or ring structures, leading to variations in their biological activities and chemical properties.
Properties
IUPAC Name |
[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c27-17(15-18-11-19-21-15)25-8-2-7-24(9-10-25)14-6-5-13-20-22-16(26(13)23-14)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXNDUCZNOBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=NC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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